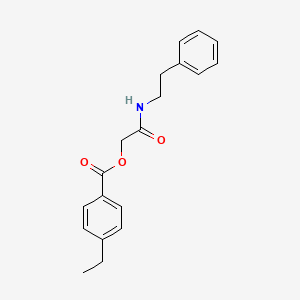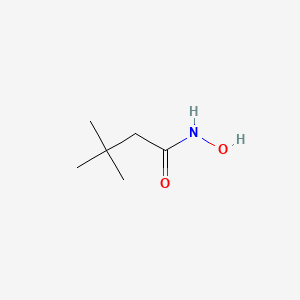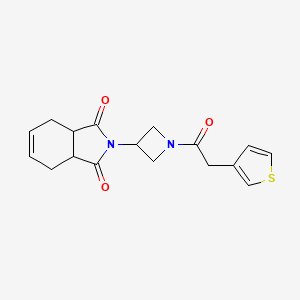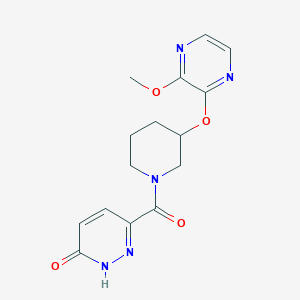
6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound characterized by its intricate molecular structure and significant applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves a multi-step process. Initially, 3-methoxypyrazine is reacted with piperidine-1-carboxylic acid under controlled conditions to form an intermediate. This intermediate is then subjected to a cyclization reaction with a suitable pyridazine derivative, such as 2-hydrazinopyridazine, to yield the final compound. Reaction conditions such as temperature, solvents, and catalysts are crucial and must be optimized to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be scaled up using automated reactors and continuous flow systems. These methods enhance reaction efficiency, reduce waste, and provide better control over reaction parameters. Purification processes, including crystallization and chromatography, are employed to achieve the desired purity levels suitable for various applications.
化学反应分析
Types of Reactions
6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can reduce specific functional groups within the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of an acid catalyst.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of halogenated pyridazinone derivatives.
科学研究应用
6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one finds applications in various scientific research domains:
Chemistry: Utilized as a building block for synthesizing more complex organic molecules. It serves as a precursor in the development of new chemical entities.
Biology: Used in biochemical assays and studies to investigate enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development. Its interactions with biological targets are studied to discover new treatments for various diseases.
Industry: Employed in the production of specialized chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways depend on the application, but typically involve inhibition or activation of key enzymes or receptors.
相似化合物的比较
Compared to other pyridazinone derivatives, 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exhibits unique structural features and reactivity. Some similar compounds include:
6-(3-(Pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Similar but lacks the methoxy group, which can influence its reactivity and biological activity.
6-(3-((3-methylpyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Conclusion
This compound is a highly versatile compound with significant implications in various scientific fields. Its unique structure and reactivity make it a valuable target for research and industrial applications. Further studies are warranted to fully explore its potential and expand its applications.
属性
IUPAC Name |
3-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-23-13-14(17-7-6-16-13)24-10-3-2-8-20(9-10)15(22)11-4-5-12(21)19-18-11/h4-7,10H,2-3,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHVEZWGFOAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
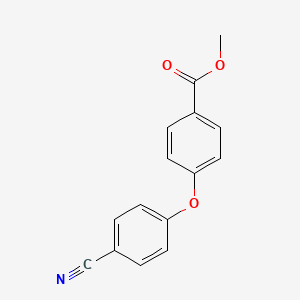
![N-TERT-BUTYL-2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2549722.png)
![methyl 3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2549724.png)
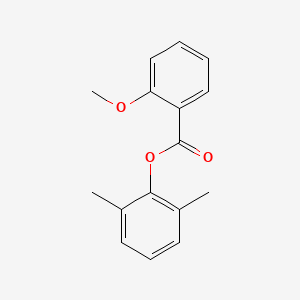
![N'-(1,2-oxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2549730.png)
![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
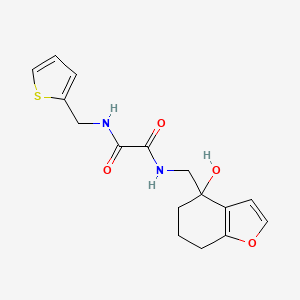
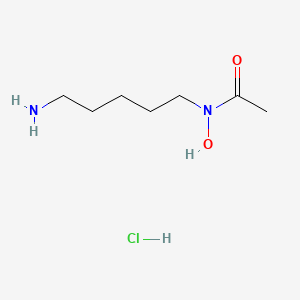
![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)
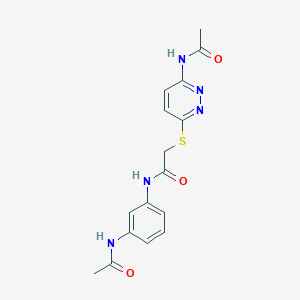
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
